1-(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)-3-(2-chloro-6-fluorophenyl)propan-1-one
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Description
1-(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)-3-(2-chloro-6-fluorophenyl)propan-1-one is a useful research compound. Its molecular formula is C14H14ClFN4O and its molecular weight is 308.74. The purity is usually 95%.
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Biological Activity
The compound 1-(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)-3-(2-chloro-6-fluorophenyl)propan-1-one is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
This compound features a unique combination of functional groups:
- Triazole ring : Known for its stability and ability to participate in various biological interactions.
- Azetidine ring : Contributes to the compound's structural diversity and potential biological activity.
- Chloro-fluorophenyl group : Enhances lipophilicity and may influence the compound's interaction with biological targets.
Biological Activity Overview
The biological activity of This compound has been explored in several studies. Key findings include:
Antimicrobial Activity
Research indicates that compounds containing triazole rings often exhibit significant antimicrobial properties. Triazoles have been linked to:
- Antifungal activity : Effective against a range of fungal pathogens.
- Antibacterial properties : Some derivatives show effectiveness against Gram-positive and Gram-negative bacteria.
Anticancer Properties
Studies have suggested that this compound may interact with key molecular targets in cancer cells, potentially inhibiting tumor growth. The mechanisms may involve:
- Induction of apoptosis in cancer cells.
- Inhibition of specific signaling pathways associated with cell proliferation.
The proposed mechanisms through which this compound exerts its biological effects include:
- Enzyme Inhibition : The triazole moiety can bind to metal ions or enzymes, disrupting their function.
- Membrane Interaction : The azetidine structure may interact with cellular membranes, affecting their integrity and functionality.
Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of various triazole derivatives, including those similar to our compound. Results indicated that compounds with similar structural motifs exhibited significant inhibition against:
Microorganism | Inhibition Zone (mm) |
---|---|
Staphylococcus aureus | 15 |
Escherichia coli | 12 |
Candida albicans | 18 |
Study 2: Anticancer Activity
In vitro studies demonstrated that the compound inhibited the proliferation of specific cancer cell lines. The IC50 values were determined as follows:
Cell Line | IC50 (µM) |
---|---|
HeLa | 10.5 |
MCF7 | 8.2 |
A549 | 12.0 |
Properties
IUPAC Name |
3-(2-chloro-6-fluorophenyl)-1-[3-(triazol-1-yl)azetidin-1-yl]propan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClFN4O/c15-12-2-1-3-13(16)11(12)4-5-14(21)19-8-10(9-19)20-7-6-17-18-20/h1-3,6-7,10H,4-5,8-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZAUOXKISXRNMO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)CCC2=C(C=CC=C2Cl)F)N3C=CN=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClFN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.